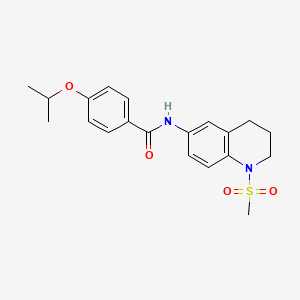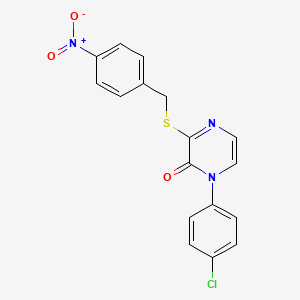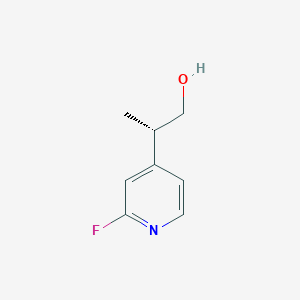
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development.
Biochemical and Physiological Effects:
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol exhibits several biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, it has been shown to induce apoptosis in cancer cells and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is its high enantiomeric purity, which makes it a valuable tool for studying the biological effects of chiral compounds. However, its low solubility in water can make it challenging to work with in certain experiments. In addition, further studies are needed to fully understand its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol. One area of focus is the development of more efficient synthesis methods to improve its yield and purity. Another area of interest is the exploration of its potential applications in the treatment of various diseases, such as cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and pharmacological properties.
In conclusion, (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol is a promising compound with potential applications in the field of medicinal chemistry. Its wide range of biological activities and high enantiomeric purity make it a valuable tool for studying the effects of chiral compounds. Further research is needed to fully understand its pharmacological properties and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol can be achieved through several methods. One of the most commonly used methods is the asymmetric reduction of pyridine-4-carboxylic acid using a chiral reducing agent. This method yields the desired product with high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Several studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in various animal models.
Eigenschaften
IUPAC Name |
(2S)-2-(2-fluoropyridin-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)7-2-3-10-8(9)4-7/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYIMNYMOHYAU-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC(=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Fluoropyridin-4-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


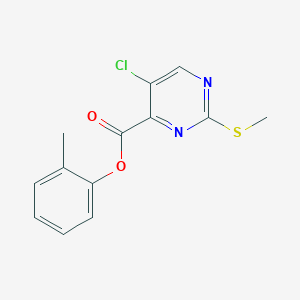
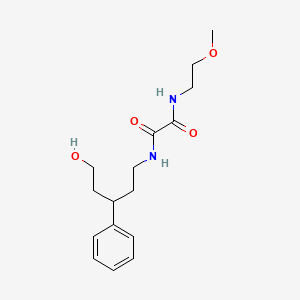
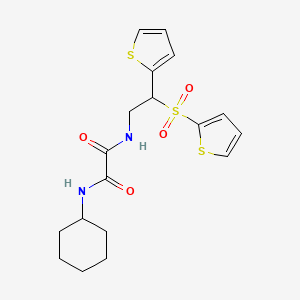

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)


![N-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2950132.png)
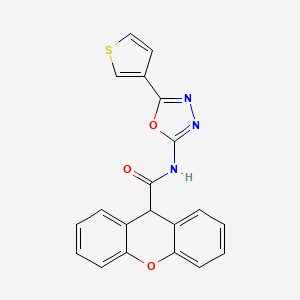
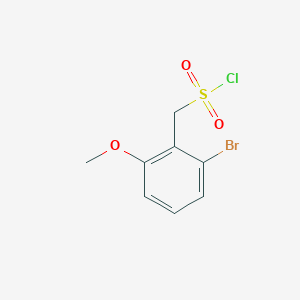
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)
